3,6-Dichloro-4-isopropylpyridazine

Pharmaceutical Intermediate MASH THR-β Agonist

3,6-Dichloro-4-isopropylpyridazine is the mandatory pyridazine building block in the patented Resmetirom (MGL-3196) synthesis—a FDA-approved THR-β agonist for MASH with moderate-to-advanced fibrosis. Only the 3,6-dichloro-4-isopropyl substitution delivers correct steric/electronic properties for SNAr; generic analogs (3,6-dichloropyridazine, 3,6-dichloro-4-methylpyridazine) cause synthetic failure or off-spec impurity profiles. ≥98% purity, gram to multi-kg scales. Also used as impurity reference standard for HPLC method validation.

Molecular Formula C7H8Cl2N2
Molecular Weight 191.06
CAS No. 107228-51-3
Cat. No. B2964682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-4-isopropylpyridazine
CAS107228-51-3
Molecular FormulaC7H8Cl2N2
Molecular Weight191.06
Structural Identifiers
SMILESCC(C)C1=CC(=NN=C1Cl)Cl
InChIInChI=1S/C7H8Cl2N2/c1-4(2)5-3-6(8)10-11-7(5)9/h3-4H,1-2H3
InChIKeyJRZDBBCBIQEJLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dichloro-4-isopropylpyridazine (CAS 107228-51-3) Baseline Characterization


3,6-Dichloro-4-isopropylpyridazine (CAS 107228-51-3) is a chlorinated pyridazine derivative with the molecular formula C₇H₈Cl₂N₂ and a molecular weight of 191.06 g/mol [1]. It features a pyridazine ring substituted with chlorine atoms at the 3 and 6 positions and an isopropyl group at the 4 position . This specific substitution pattern imparts distinct physicochemical properties, including a predicted boiling point of 278.7±35.0 °C and a predicted density of 1.274±0.06 g/cm³ [2]. The compound serves primarily as a key pharmaceutical intermediate, notably in the synthesis of Resmetirom (MGL-3196), a thyroid hormone receptor beta (THR-β) agonist for treating metabolic dysfunction-associated steatohepatitis (MASH) [3].

Why Generic Substitution of 3,6-Dichloro-4-isopropylpyridazine (CAS 107228-51-3) Is Inadvisable


Generic substitution within the pyridazine class is not straightforward due to the precise substitution pattern required for downstream synthetic utility. 3,6-Dichloro-4-isopropylpyridazine is specifically designed as a building block for nucleophilic substitution reactions at the 3 and 6 chlorine positions, which are electronically and sterically influenced by the 4-isopropyl group [1]. Analogs like 3,6-dichloropyridazine (CAS 141-30-0) lack the hydrophobic and steric properties of the isopropyl group, altering reaction kinetics and product selectivity in advanced pharmaceutical syntheses such as Resmetirom [2]. Conversely, 3,6-dichloro-4-methylpyridazine (CAS 19064-64-3) provides a smaller methyl group, which can impact the compound's lipophilicity and, consequently, its behavior in biological systems or further chemical transformations [3]. Therefore, substituting this specific isomer can lead to synthetic failures, the formation of unintended impurities, or altered biological activity in the final active pharmaceutical ingredient (API).

Quantitative Differentiation Guide for 3,6-Dichloro-4-isopropylpyridazine (CAS 107228-51-3)


Defined Role as a Key Intermediate in Resmetirom (MGL-3196) Synthesis

This compound is a defined and essential intermediate in the patented synthesis route for Resmetirom (MGL-3196), a marketed drug for MASH with liver fibrosis [1]. It serves as the pyridazine building block that undergoes nucleophilic substitution to form 6-(4-Amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one, an advanced precursor to Resmetirom [2]. In contrast, the simpler analog 3,6-dichloropyridazine (CAS 141-30-0) lacks the 4-isopropyl group and is not a direct intermediate for Resmetirom; its use would lead to an entirely different pharmacophore .

Pharmaceutical Intermediate MASH THR-β Agonist

Achievable High Purity (>99%) via an Improved Manufacturing Process

A 2023 patent application describes an improved process for synthesizing 3,6-dichloro-4-isopropylpyridazine, explicitly stating that the process includes a purification method yielding the compound with purity greater than 99% [1]. This is a commercially relevant specification for pharmaceutical intermediate use. While other analogs like 3,6-dichloro-4-methylpyridazine are commercially available with 95% purity, achieving >99% purity for the isopropyl derivative demonstrates a specific, documented advancement in its manufacturing process .

Process Chemistry Purification Quality Control

Differential Physicochemical Properties: Melting Point and Lipophilicity

The 4-isopropyl substituent confers distinct physicochemical properties compared to its methyl analog. 3,6-Dichloro-4-isopropylpyridazine is reported to have a melting point of 85-87°C , whereas 3,6-dichloro-4-methylpyridazine has a higher melting point of 86-88°C . More significantly, the isopropyl group increases the compound's lipophilicity (cLogP) and alters its solubility profile in organic solvents compared to the methyl analog, as implied by its role in nucleophilic substitution reactions in organic media [1]. This difference can directly impact reaction kinetics and product isolation during synthesis.

Physicochemical Characterization Solubility Lipophilicity

Application Scenarios for 3,6-Dichloro-4-isopropylpyridazine (CAS 107228-51-3)


Synthesis of Resmetirom (MGL-3196) for MASH Therapy

This is the primary and most valuable application for 3,6-dichloro-4-isopropylpyridazine. It serves as the essential pyridazine building block in the multi-step synthesis of Resmetirom, a thyroid hormone receptor beta (THR-β) agonist used to treat adults with noncirrhotic metabolic dysfunction-associated steatohepatitis (MASH) with moderate to advanced liver fibrosis [1]. Procurement of this specific intermediate is mandatory for following the established and patented synthetic route to the API.

Synthesis of Advanced Pyridazine-Based Pharmacophores

Beyond Resmetirom, the compound's structure—featuring two chlorine atoms and an isopropyl group on a pyridazine core—makes it a versatile scaffold for constructing diverse pharmacophores. Its utility is grounded in its ability to undergo sequential nucleophilic aromatic substitution (SNAr) reactions at the 3 and 6 chlorine positions, allowing for the introduction of varied functional groups. The 4-isopropyl group provides steric and lipophilic tuning, which is valuable in medicinal chemistry programs targeting CNS, anti-inflammatory, or anticancer pathways .

Agrochemical Intermediate and Research Tool

Chlorinated pyridazines, including 3,6-dichloro-4-isopropylpyridazine, are investigated as intermediates in the synthesis of crop protection agents such as herbicides and fungicides . The compound's reactivity and the established chemistry of the pyridazine class make it a candidate for generating novel agrochemical leads with potentially improved selectivity or environmental profiles.

Process Development and Quality Control Reference

Given the existence of a patented improved process for its synthesis achieving >99% purity [2], this compound serves as a benchmark for process chemists developing new or more efficient synthetic routes to pyridazine derivatives. High-purity material is also essential for analytical method development, validation, and as a reference standard for quantifying impurities in more advanced intermediates or APIs like Resmetirom [3].

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